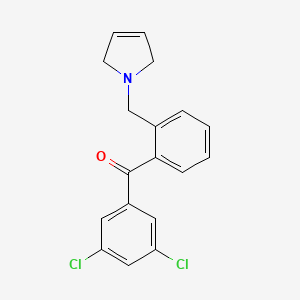

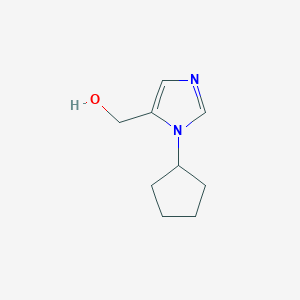

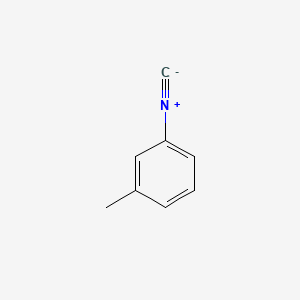

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Vue d'ensemble

Description

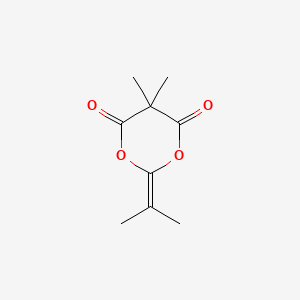

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as 3,5-dichloro-2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanone, is an organic compound with a molecular weight of 282.08 g/mol. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 56-57°C. It is synthesized from the reaction of 3,5-dichlorophenol and 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanol. This compound has a wide range of applications in the scientific research field, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments are discussed in

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explores the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing an environmentally friendly approach with higher yields and shorter reaction times. The synthesized compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. This research highlights the compound's potential in developing new therapeutic agents for inflammation and bacterial infections (Ravula et al., 2016).

Formulation Development for Poorly Water-Soluble Compounds

Another study by Burton et al. (2012) focuses on developing a suitable formulation for a poorly water-soluble compound intended for arrhythmia treatment. The study emphasizes the importance of solubilized, precipitation-resistant formulations to achieve higher plasma concentrations, crucial for early toxicological and clinical evaluations (Burton et al., 2012).

Molecular Structure and Antimicrobial Activity

Sivakumar et al. (2021) delve into the molecular structure, spectroscopic, and quantum chemical studies of a pyrazole derivative, including its antimicrobial activity. The research underscores the compound's potential as an antimicrobial agent, providing insights into its molecular interactions and stability (Sivakumar et al., 2021).

Synthesis and Anticancer Activities

Katariya et al. (2021) synthesized novel oxazole clubbed pyridyl-pyrazolines, evaluated for their anticancer and antimicrobial properties. The study suggests the compounds' significant biological activities, offering a promising avenue for developing new pharmaceutical agents (Katariya et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

It is known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

It is known that compounds with similar structures can have potent antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGJWIRUEYCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643954 | |

| Record name | (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-78-5 | |

| Record name | (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)